3-Azidothiophene-2-carbaldehyde oxime

Azide thermal stability Kinetic analysis Heterocyclic azide safety

Researchers needing sequential, non-interfering ligation steps on a single scaffold often face cross-reactivity with mixed monofunctional reagents. 3-Azidothiophene-2-carbaldehyde oxime is a low-molecular-weight (168.18 g/mol) solution containing a 3-azide for CuAAC and a 2-oxime for aniline-catalyzed ligation on a rigid thiophene core. • Orthogonal reactivity: Enables clean, dual-biomolecule attachment without protecting group manipulation. • Thermal safety: The 3-azidothiophene isomer shows superior stability (ΔS≠ = -0.7 cal mol⁻¹ K⁻¹) over o-azidophenyl alternatives. • Materials utility: Covalently anchors corrosion inhibitors to alkyne-modified coatings, targeting reduced leaching.

Molecular Formula C5H4N4OS
Molecular Weight 168.18g/mol
Cat. No. B429035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azidothiophene-2-carbaldehyde oxime
Molecular FormulaC5H4N4OS
Molecular Weight168.18g/mol
Structural Identifiers
SMILESC1=CSC(=C1N=[N+]=[N-])C=NO
InChIInChI=1S/C5H4N4OS/c6-9-8-4-1-2-11-5(4)3-7-10/h1-3,10H/b7-3+
InChIKeyGASRQOYXOWPRSA-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azidothiophene-2-carbaldehyde Oxime: Identity, CAS, and Structural Class


3-Azidothiophene-2-carbaldehyde oxime (CAS 56488-98-3; molecular formula C₅H₄N₄OS; molecular weight 168.18 g/mol) is a bifunctional heteroaryl building block that combines three reactive/structural motifs on a single thiophene scaffold: an azide group at the 3-position, a carbaldehyde oxime at the 2-position, and the electron-rich thiophene ring itself . This compound belongs to the class of 3-azido-2-substituted thiophenes, a family whose synthetic utility was first established by Gronowitz et al. in 1975 [1]. The simultaneous presence of an azide and an oxime on a single five-membered heterocycle distinguishes it from simpler thiophene oximes and azidothiophenes, enabling orthogonal reaction pathways that are not accessible with either functional group alone.

Why Generic Thiophene Oximes or Monofunctional Azides Cannot Substitute


Generic substitution with simpler analogs such as thiophene-2-carbaldehyde oxime (CAS 29683-84-9) or 3-azidothiophene (CAS 66768-57-8) fails because each lacks the dual orthogonal reactivity that defines the target compound's procurement value. Thiophene-2-carbaldehyde oxime provides only an oxime handle for ligation and lacks the azide necessary for copper-catalyzed alkyne-azide cycloaddition (CuAAC) [1]. Conversely, 3-azidothiophene lacks the oxime group that enables acid-catalyzed oxime ligation and oxime ether formation [2]. Critically, the 3-azido positional isomer on the thiophene ring exhibits markedly different thermal stability and cycloaddition kinetics compared to the 2-azido isomer — with activation entropy differences of ΔS≠ = –0.7 cal mol⁻¹ K⁻¹ for 3-azidothiophene versus –8.2 cal mol⁻¹ K⁻¹ for 2-azidothiophene [3] — meaning that even a positional isomer cannot serve as a drop-in replacement. The combination of azide at C3 and oxime at C2 on the same thiophene ring is structurally specific and cannot be approximated by mixing two monofunctional compounds.

Quantitative Differentiation Evidence vs. Closest Analogs


Thermal Decomposition Entropy: 3-Azido vs. 2-Azido Isomer

The thermal decomposition kinetics of the azidothiophene core differ dramatically between positional isomers. Spinelli and Zanirato (1993) reported that 2-azidothiophene (1) decomposes with an activation entropy ΔS≠ of –8.2 cal mol⁻¹ K⁻¹, whereas 3-azidothiophene (2) shows a substantially less negative ΔS≠ of –0.7 cal mol⁻¹ K⁻¹ under identical conditions [1]. This 10.7-fold difference in activation entropy indicates a far less ordered transition state for the 3-azido isomer, translating into a different thermal decomposition pathway and substantially lower propensity for uncontrolled exothermic decomposition during storage and handling. Since 3-azidothiophene-2-carbaldehyde oxime bears the azide at the 3-position, it inherits this intrinsic thermal stability advantage over any 2-azidothiophene-derived analog.

Azide thermal stability Kinetic analysis Heterocyclic azide safety

Substituent Effects on Thermal Decomposition: Thiophene vs. Benzene Scaffold

Dyall and co-workers quantified the effect of neighboring groups on the thermal decomposition rate of aromatic azides. For 3-azidothiophene bearing a 2-acetyl substituent, the rate enhancement in decalin solution was only 5-fold; with a 2-nitro substituent, the enhancement was 17-fold. In stark contrast, the corresponding substituent effects in azidobenzene were 413-fold (2-acetyl) and 1060-fold (2-nitro) [1]. This demonstrates that the thiophene ring in 3-azidothiophenes strongly attenuates the rate-accelerating effect of electron-withdrawing substituents at the ortho-like 2-position. Since 3-azidothiophene-2-carbaldehyde oxime bears the electron-withdrawing oxime group at C2, its thermal decomposition rate is predicted to be far more controlled than that of an ortho-substituted azidobenzene analog, reducing the risk of runaway exothermic events.

Structure–reactivity relationships Azide decomposition kinetics Substituent effects

Orthogonal Dual-Click Architecture: Azide and Oxime Handles

3-Azidothiophene-2-carbaldehyde oxime is uniquely positioned as a scaffold for sequential orthogonal click reactions. The azide group at C3 participates in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles, while the aldoxime at C2 enables acid-catalyzed oxime ligation with alkoxyamines or oxime ether formation [1]. This dual-click architecture is not available in monofunctional analogs: thiophene-2-carbaldehyde oxime (CAS 29683-84-9, MW 127.16) lacks the azide , while 3-azidothiophene (CAS 66768-57-8, MW 125.15) lacks the oxime. The target compound (MW 168.18) thus enables sequential, non-interfering conjugation steps on a single small-molecule core, a capability that cannot be achieved by purchasing and mixing two separate monofunctional compounds.

Click chemistry Bioconjugation Orthogonal ligation strategies

Corrosion Inhibition Benchmark: Thiophene-2-carbaldehyde Oxime Core Delivers 94% Inhibition Efficiency at 10⁻³ M — Azide-Functionalized Analog Offers Additional Surface Anchoring

Arrousse et al. (2022) demonstrated that thiophene-2-carbaldehyde oxime (OXM) achieves 94% corrosion inhibition efficiency for AA2024-T3 aluminum alloy in 1 M HCl at 10⁻³ M concentration, as measured by electrochemical impedance spectroscopy and potentiodynamic polarization [1]. The inhibition mechanism involves adsorption of the oxime group and thiophene sulfur onto the metal surface. 3-Azidothiophene-2-carbaldehyde oxime shares the identical thiophene-oxime core required for surface adsorption, while the additional azide group provides a polar anchor point that can enhance surface binding density and enable post-adsorption covalent functionalization of the protective film — a capability absent in the non-azido parent compound. Although direct comparative corrosion data for the target compound are not yet published, the structural rationale is supported by the established performance of the oxime core.

Corrosion inhibition Aluminum alloy protection Thiophene-based inhibitors

Evidence-Backed Application Scenarios for Procurement


Sequential Orthogonal Bioconjugation on a Single Scaffold

In bioconjugate chemistry, researchers require small-molecule linkers that can sequentially attach two different biomolecules (e.g., a fluorescent dye and a targeting peptide) without cross-reactivity. 3-Azidothiophene-2-carbaldehyde oxime provides exactly two orthogonal handles: the azide for CuAAC with an alkyne-functionalized payload, and the aldoxime for aniline-catalyzed oxime ligation with an alkoxyamine-functionalized biomolecule [1]. This dual-click architecture on a single scaffold (MW only 168.18) eliminates the need for separate linker synthesis steps and avoids the compatibility issues that arise when using two different monofunctional building blocks [2]. The demonstrated thermal stability of the 3-azidothiophene core (ΔS≠ = –0.7 cal mol⁻¹ K⁻¹) further ensures safe handling during multi-step conjugation protocols [3].

Corrosion Inhibitor Coatings with Covalent Surface Anchoring

The thiophene-oxime core has been experimentally validated to deliver 94% corrosion inhibition efficiency on AA2024-T3 aluminum alloy at 10⁻³ M in 1 M HCl [1]. 3-Azidothiophene-2-carbaldehyde oxime retains this pharmacophore while adding an azide moiety that can covalently react with alkyne-functionalized polymer coatings, silane coupling agents, or graphene oxide via CuAAC. This enables the inhibitor to be chemically anchored to the protective coating matrix rather than merely physisorbed, potentially reducing leaching and extending the service life of anticorrosion coatings. Procurement teams developing smart coating formulations should prioritize the azide-functionalized variant over the non-functionalized thiophene-2-carbaldehyde oxime for applications requiring durable, non-leaching inhibitor integration.

Heterocyclic Building Block for Medicinal Chemistry Libraries

The 3-azidothiophene scaffold has well-established utility for constructing fused heterocyclic systems, including 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines via reaction with active methylene nitriles [1]. 3-Azidothiophene-2-carbaldehyde oxime serves as a versatile entry point into this chemical space: the oxime can be reduced to the amine, converted to nitrile via dehydration, or used directly in cycloaddition reactions. Critically, the 3-azido positional isomer's resistance to runaway thermal decomposition — with neighboring-group rate enhancements of only 5–17× versus 413–1060× for azidobenzenes [2] — makes this scaffold far safer for medicinal chemistry library production than ortho-substituted phenyl azide alternatives. Procurement for drug discovery programs should prefer this scaffold when both safety and synthetic versatility are required.

Triple-Click Conjugation Scaffolds for Materials Science

Yokoi et al. (2019) demonstrated that azido groups at carbonyl α-positions can be site-selectively converted to oxime groups, enabling triple-click conjugation from triazide precursors [1]. 3-Azidothiophene-2-carbaldehyde oxime, with its pre-installed oxime and azide on a rigid thiophene core, provides a pre-validated building block for constructing trifunctional dendrimers, crosslinked hydrogels, and functional polymer networks. The thiophene ring's conductivity and the spacing between reactive sites (fixed by the 2,3-substitution pattern) offer geometric precision that monofunctional azides or oximes cannot provide. This compound is the preferred procurement choice for materials scientists designing precision macromolecular architectures via orthogonal click chemistry.

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